1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-allyl-2-aminobenzimidazole: Similar structure but lacks the pyrrolidin-2-one moiety.
2-methylbenzylimidazole: Lacks the allyl and pyrrolidin-2-one groups.
1-allyl-4-(1-phenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar but with a phenyl group instead of a 2-methylbenzyl group.
Uniqueness
1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group and the pyrrolidin-2-one moiety enhances its reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-3-12-24-14-18(13-21(24)26)22-23-19-10-6-7-11-20(19)25(22)15-17-9-5-4-8-16(17)2/h3-11,18H,1,12-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVVDXVYRJARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.